molecular formula C14H18FNO4 B182621 2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid CAS No. 186431-96-9

2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid

Cat. No.: B182621
CAS No.: 186431-96-9
M. Wt: 283.29 g/mol
InChI Key: NTWUXBKUDXGMHV-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid is an organic compound that features a fluorophenyl group and a carbamate-protected amino acid. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced to a phenyl ring.

    Amino Acid Derivatization: The amino acid is protected using a carbamate group, often introduced using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Coupling Reaction: The protected amino acid is then coupled with the fluorophenyl intermediate using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the amino acid side chain.

    Reduction: Reduction reactions could target the carbamate group, potentially converting it back to the free amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its amino acid structure.

    Medicine: Possible applications in drug development, particularly as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid often involves interaction with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamate-protected amino acid can be selectively deprotected in biological environments to release the active amine.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[(Tert-butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUXBKUDXGMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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